

synthesis of 4-amino-1-indanone from 4-nitro-1-indanone

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Compound of Interest

Compound Name: 4-AMINO-1-INDANONE

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An in-depth guide to the chemical synthesis of **4-amino-1-indanone**, a valuable intermediate in medicinal chemistry and materials science. This document provides a senior application scientist's perspective on two robust methods for the reduction of 4-nitro-1-indanone, emphasizing mechanistic understanding, practical execution, and safety.

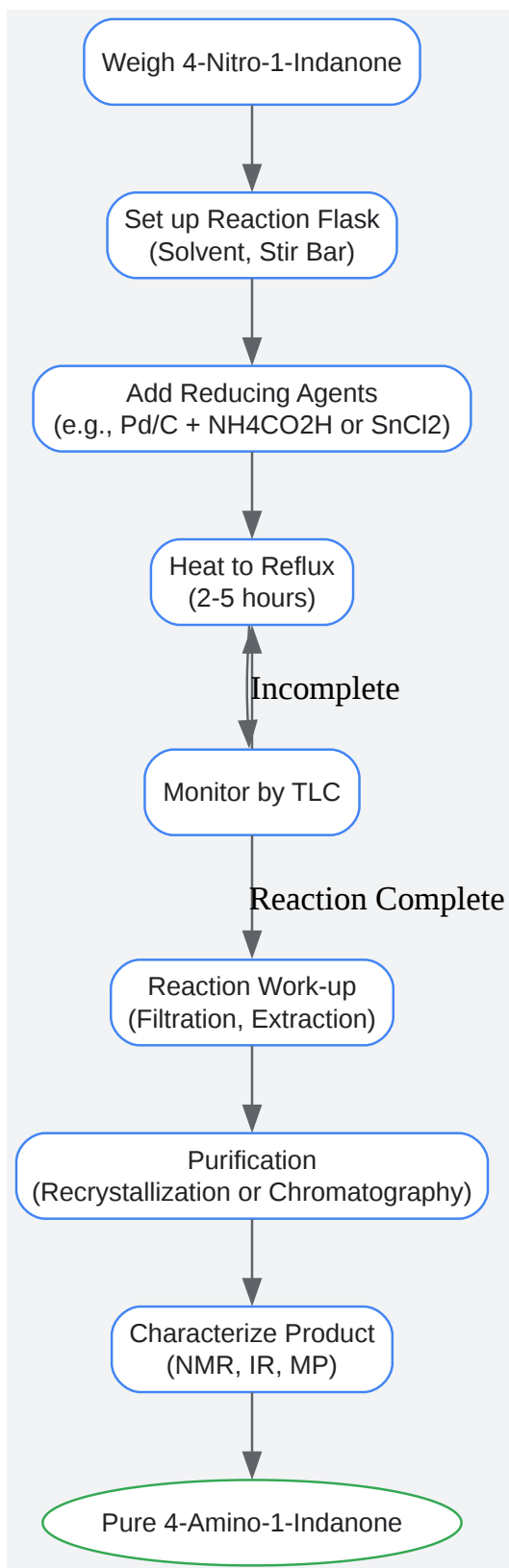
Introduction: The Significance of 4-Amino-1-Indanone

4-Amino-1-indanone is a key structural motif and a versatile building block in the synthesis of a wide array of biologically active molecules. Its rigid bicyclic framework and the presence of both a ketone and an amine functional group make it an attractive starting point for constructing complex molecular architectures, including those investigated for neurodegenerative diseases and as potential antiviral agents^[1]. The reliable and scalable synthesis of this intermediate is therefore of paramount importance to researchers in drug development and organic synthesis.

This guide details the conversion of 4-nitro-1-indanone to the target amine. The primary transformation is the reduction of an aromatic nitro group, a fundamental reaction in organic chemistry. We will explore two widely employed and effective methodologies: Catalytic Transfer Hydrogenation and Stannous Chloride (II) Reduction. The choice between these methods often depends on factors such as substrate compatibility, available equipment, and desired scale, and this document provides the necessary details for an informed decision.

Chemical Transformation Overview

The core reaction involves the reduction of the nitro group ($-\text{NO}_2$) on the aromatic ring of 4-nitro-1-indanone to an amino group ($-\text{NH}_2$). This transformation requires a reducing agent capable of delivering six electrons to the nitro group, typically proceeding through nitroso and hydroxylamine intermediates.



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References

- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
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